molecular formula C24H25N5O6S B14142548 2-nitro-5-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)aniline CAS No. 725705-55-5

2-nitro-5-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)aniline

Cat. No.: B14142548
CAS No.: 725705-55-5
M. Wt: 511.6 g/mol
InChI Key: UXOCIACOHDGLFY-UHFFFAOYSA-N
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Description

2-nitro-5-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)aniline is a complex organic compound with a molecular formula of C24H25N5O6S . This compound is characterized by the presence of nitro groups, a sulfonyl group, and a piperazine ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-5-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)aniline typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as coupling agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-nitro-5-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-nitro-5-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)aniline involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-nitro-5-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)aniline is unique due to its combination of nitro, sulfonyl, and piperazine groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

725705-55-5

Molecular Formula

C24H25N5O6S

Molecular Weight

511.6 g/mol

IUPAC Name

2-nitro-5-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]-N-(1-phenylethyl)aniline

InChI

InChI=1S/C24H25N5O6S/c1-18(19-7-3-2-4-8-19)25-21-17-20(11-12-22(21)28(30)31)26-13-15-27(16-14-26)36(34,35)24-10-6-5-9-23(24)29(32)33/h2-12,17-18,25H,13-16H2,1H3

InChI Key

UXOCIACOHDGLFY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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